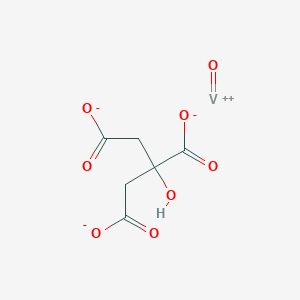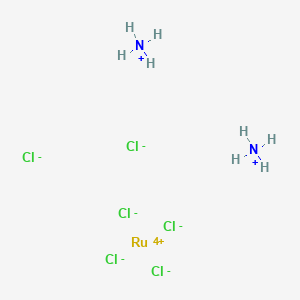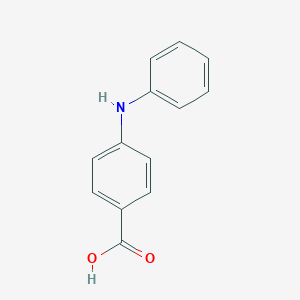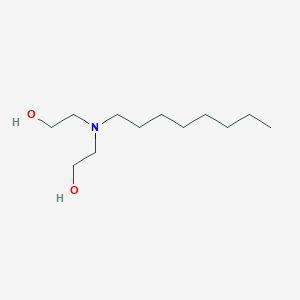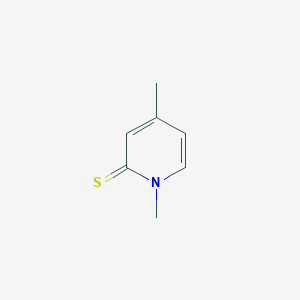
1,4-Dimethyl-2(1H)-pyridinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-2(1H)-pyridinethione is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is also known as DMPT and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research. In
Applications De Recherche Scientifique
1,4-Dimethyl-2(1H)-pyridinethione has been studied extensively for its potential applications in various fields of science. One of the most promising applications is in aquaculture, where DMPT has been found to act as a feeding stimulant for fish and shrimp. This compound has also been studied for its potential use as a plant growth regulator, as well as a potential treatment for various diseases and conditions in humans and animals.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-2(1H)-pyridinethione is not fully understood, but it is believed to act on the olfactory system of animals, specifically on the receptors that detect amino acids. This compound has been found to enhance the sense of smell in fish and shrimp, leading to increased feeding behavior. In humans, DMPT has been found to have potential therapeutic effects on the central nervous system, although further research is needed to fully understand its mechanism of action.
Effets Biochimiques Et Physiologiques
1,4-Dimethyl-2(1H)-pyridinethione has been found to exhibit a range of biochemical and physiological effects. In fish and shrimp, this compound has been found to increase feeding behavior, leading to improved growth rates and overall health. In humans, DMPT has been found to have potential therapeutic effects on the central nervous system, including the potential to improve memory and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,4-Dimethyl-2(1H)-pyridinethione in lab experiments is its relatively low toxicity and high purity. This compound is also easy to synthesize, making it readily available for research purposes. However, one limitation is that the mechanism of action of DMPT is not fully understood, making it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1,4-Dimethyl-2(1H)-pyridinethione. One potential area of study is the use of DMPT as a plant growth regulator, as this compound has been found to have potential effects on plant growth and development. Another area of study is the potential therapeutic effects of DMPT on the central nervous system, including its potential to improve memory and cognitive function. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 1,4-Dimethyl-2(1H)-pyridinethione can be achieved through a variety of methods. One common method involves the reaction of 2-acetylpyridine with methyl mercaptan in the presence of a catalyst such as sodium methoxide. This reaction produces DMPT in high yield and purity.
Propriétés
Numéro CAS |
19006-67-8 |
|---|---|
Nom du produit |
1,4-Dimethyl-2(1H)-pyridinethione |
Formule moléculaire |
C7H9NS |
Poids moléculaire |
139.22 g/mol |
Nom IUPAC |
1,4-dimethylpyridine-2-thione |
InChI |
InChI=1S/C7H9NS/c1-6-3-4-8(2)7(9)5-6/h3-5H,1-2H3 |
Clé InChI |
RYFYKGPCUWXCIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N(C=C1)C |
SMILES canonique |
CC1=CC(=S)N(C=C1)C |
Synonymes |
1,4-Dimethyl-2(1H)-pyridinethione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



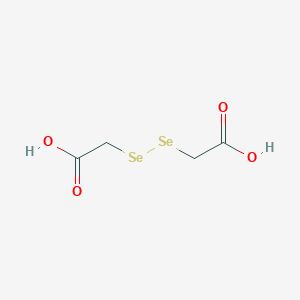
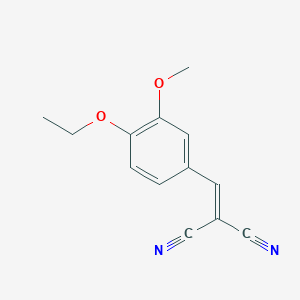
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)
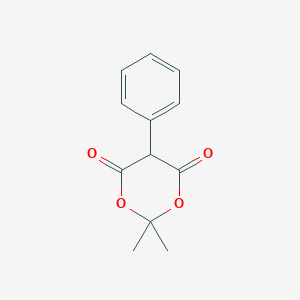
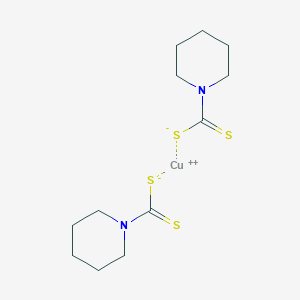
![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)
